

toxicological profile of 5F-ADB in vitro

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An In-Depth Technical Guide to the In Vitro Toxicological Profile of 5F-ADB

Introduction

5F-ADB (also known as 5F-MDMB-PINACA) is a potent synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide family.[1] First identified in Europe in 2015, it has been associated with numerous cases of acute intoxication and fatalities worldwide.[1][2] As a substance with significant public health implications, a thorough understanding of its toxicological profile is crucial for the scientific and medical communities. This document provides a comprehensive overview of the in vitro toxicology of 5F-ADB, focusing on its receptor interactions, metabolic pathways, cellular toxicity, and effects on key signaling cascades.

Receptor Binding Affinity and Functional Activity

5F-ADB primarily exerts its effects through its interaction with the cannabinoid receptors CB1 and CB2. The CB1 receptor is predominantly found in the central nervous system, while the CB2 receptor is mainly expressed in the immune system. In vitro studies consistently demonstrate that 5F-ADB is a high-affinity, high-efficacy agonist at both receptors.

Quantitative Data: Receptor Binding and Potency

The binding affinity (Ki) and functional potency (EC50) of 5F-ADB and its primary metabolites have been characterized in several studies. These values are summarized in the table below.



Compound	Receptor	Binding Affinity (Ki, nM)	Functional Potency (EC50, nM)
5F-ADB	CB1	0.32 - 0.42[3][4]	0.24 - 0.59[3][4]
CB2	7.5[3]	7.5[3]	
5F-ADB Metabolite M2	CB1	25[5]	-
(N-5-hydroxypentyl)			
5F-ADB Metabolite M7	CB1	Low μM affinity[3][5]	High Efficacy[3][5]
(Ester hydrolysis)			
Δ9-THC (Comparator)	CB1	34[3][5]	-

Note: Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.

Experimental Protocols

1.2.1. Radioligand Competition Binding Assay (for Ki determination)

This assay is used to determine the binding affinity of a compound to a receptor by measuring its ability to displace a known radiolabeled ligand.

- Cell Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human CB1 or CB2 receptors are prepared.
- Assay Buffer: A buffer solution (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4) is used.
- Competition Reaction: Cell membranes are incubated with a fixed concentration of a radiolabeled cannabinoid agonist (e.g., [3H]CP-55,940) and increasing concentrations of the test compound (5F-ADB).[5]
- Incubation: The mixture is incubated, typically for 90 minutes at 30°C, to allow the binding to reach equilibrium.



- Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
- 1.2.2. Fluorescence-Based Membrane Potential Assay (for EC50 determination)

This functional assay measures the change in membrane potential in cells upon receptor activation, which is a downstream effect of G-protein coupled receptor (GPCR) activation.

- Cell Culture: CHO cells expressing human CB1 or CB2 receptors are cultured in appropriate media.
- Loading with Dye: Cells are loaded with a fluorescent membrane potential-sensitive dye.
- Compound Addition: Increasing concentrations of the test compound (5F-ADB) are added to the cells.
- Signal Detection: Changes in fluorescence, indicating a change in membrane potential due to ion channel activation following receptor agonism, are measured using a fluorescence plate reader.
- Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.

In Vitro Metabolism

The metabolism of 5F-ADB is extensive and primarily occurs in the liver. In vitro studies using human liver microsomes (HLMs) are essential for identifying the major metabolic pathways and resulting metabolites.



Primary Metabolic Pathways

The biotransformation of 5F-ADB involves several key reactions:

- Ester Hydrolysis: The most dominant metabolic pathway, where the methyl ester group is cleaved to form a carboxylic acid metabolite (e.g., M7).[6][7][8]
- Oxidative Defluorination: The fluorine atom on the pentyl chain is replaced with a hydroxyl group, forming an N-(5-hydroxypentyl) metabolite (e.g., M2).[6][7]
- Hydroxylation: The addition of hydroxyl groups at various positions on the molecule.[8]
- Glucuronidation: The conjugation of metabolites with glucuronic acid to increase water solubility for excretion.[8]

Several of these phase I metabolites, particularly the ester hydrolysis product, retain significant activity at the CB1 receptor, which may contribute to the overall toxicity of the parent compound.[3][5]

Visualization: 5F-ADB Metabolic Pathway

Caption: Primary metabolic pathways of 5F-ADB identified in vitro.

Experimental Protocol: Human Liver Microsome (HLM) Incubation

- Incubation Mixture: A typical incubation mixture contains pooled HLMs, a NADPH-generating system (cofactor for CYP450 enzymes), buffer (e.g., potassium phosphate), and the test compound (5F-ADB).
- Reaction Initiation: The reaction is initiated by adding the NADPH-generating system after a
 pre-incubation period to equilibrate the temperature.
- Incubation Conditions: The mixture is incubated at 37°C for a specified time course (e.g., up to 3 hours).[8]
- Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.



- Sample Preparation: The samples are centrifuged, and the supernatant is collected for analysis.
- Analysis: The metabolites are identified and quantified using liquid chromatography-highresolution mass spectrometry (LC-HRMS).[8]

Cytotoxicity

The cytotoxic effects of 5F-ADB have been evaluated in various cell lines, revealing concentration-dependent toxicity.

Ouantitative Data: Cytotoxicity

Cell Line	Assay	Endpoint	Key Findings	Reference
A549 (Lung Carcinoma)	МТТ	Cell Viability	Significant concentration-dependent decrease in viability.	[9]
TR146 (Buccal Carcinoma)	МТТ	Cell Viability	Significant concentration-dependent decrease in viability.	[9]
hBMECs (Human Brain	МТТ	Cell Viability	Increased cell viability at concentrations from 0.01 µM to 1 µM.	[10]
Microvascular Endothelial Cells)				

Note: The pro-proliferative effect observed in hBMECs is contrary to the cytotoxic effects seen in cancer cell lines, suggesting cell-type specific responses.

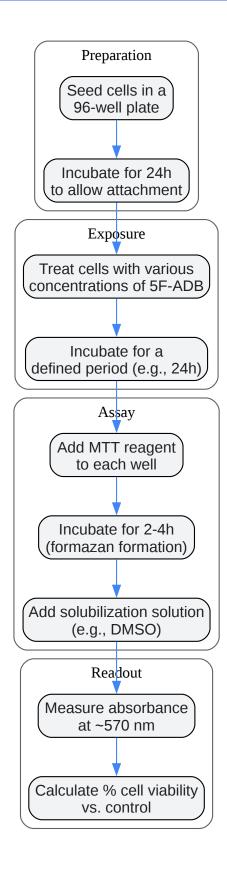




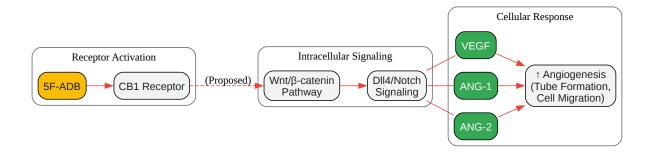
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.









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